Enstilar is a topical foam formulation used primarily for the treatment of plaque psoriasis in adults. It combines two active ingredients: calcipotriol, a synthetic derivative of vitamin D, and betamethasone dipropionate, a potent corticosteroid. This combination works synergistically to alleviate the symptoms of psoriasis, including scaling, redness, and inflammation. Enstilar is specifically designed for easy application on challenging areas such as the scalp, where traditional treatments may be less effective due to accessibility issues .
Enstilar was developed by LEO Pharma and received approval from various regulatory bodies, including the U.S. Food and Drug Administration in 2015. It is available in multiple countries, including Australia, Canada, and throughout the European Union . The formulation is delivered as an aerosol foam, which allows for convenient application and improved patient compliance compared to traditional ointments or creams.
Enstilar falls under the category of topical medications for dermatological use, specifically indicated for psoriasis management. The dual-action mechanism of its components classifies it as a combination therapy: calcipotriol acts as a keratinocyte proliferation inhibitor while betamethasone serves as an anti-inflammatory agent .
The synthesis of Enstilar involves the formulation of calcipotriol and betamethasone dipropionate into a stable foam. Calcipotriol is synthesized through a series of chemical reactions starting from 1α-hydroxyvitamin D3, while betamethasone dipropionate is derived from prednisolone through halogenation and esterification processes.
The final product is formulated into an aerosol foam using propellants that ensure consistent delivery of the active ingredients upon application .
Enstilar consists of two primary components:
The active ingredients undergo various biochemical interactions once applied topically:
These interactions are critical for the therapeutic efficacy of Enstilar in treating psoriasis. The combination allows for reduced scaling and inflammation while promoting healthier skin cell turnover .
The mechanism of action for Enstilar involves:
This dual mechanism effectively reduces both the symptoms (itching, redness) and underlying causes (abnormal cell proliferation) of psoriasis .
Clinical trials have shown significant improvements in psoriasis severity scores after four weeks of treatment with Enstilar compared to monotherapies with either component alone .
Enstilar is primarily used in dermatology for:
Research continues into expanding its use for other dermatological conditions where keratinocyte regulation and inflammation play significant roles .
Plaque psoriasis (psoriasis vulgaris) is a chronic, immune-mediated inflammatory disorder affecting 2–3% of the global population. Its pathogenesis involves dysregulated crosstalk between innate and adaptive immunity, driven primarily by T-helper 17 (Th17) cell activation. Keratinocyte hyperproliferation results from the overexpression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23). This creates a self-sustaining inflammatory loop, leading to epidermal thickening, aberrant differentiation, and the characteristic clinical presentation of well-demarcated, erythematous plaques with silvery scales. Scalp involvement occurs in approximately 80% of patients, further complicating treatment due to anatomical challenges [4] [9].
Key Pathogenic Pathways:
Table 1: Molecular Mediators in Psoriasis Pathogenesis
Mediator | Biological Function | Clinical Manifestation |
---|---|---|
IL-23 | Drives Th17 cell differentiation | Sustained inflammation |
IL-17 | Stimulates keratinocyte proliferation | Epidermal hyperplasia, scaling |
TNF-α | Activates dendritic cells & endothelial cells | Erythema, plaque formation |
VEGF | Promotes angiogenesis | Plaque elevation, redness |
Topical therapies remain the cornerstone for mild-to-moderate psoriasis, with treatment paradigms evolving significantly over five decades:
Table 2: Milestones in Topical Psoriasis Therapy
Era | Therapeutic Class | Advantages | Limitations |
---|---|---|---|
1960s | Coal tar | Low cost | Staining, odor, carcinogenic risk |
1970s | Potent corticosteroids | Rapid symptom control | Atrophy, tachyphylaxis |
1990s | Vitamin D analogs | Non-steroidal mechanism | Slow onset, irritation |
2000s | Cal/BD ointment/gel | Synergistic efficacy | Poor cosmetic properties |
2015–present | Cal/BD aerosol foam | Enhanced penetration, high adherence | Flammability |
Enstilar® is classified as a fixed-dose combination of a synthetic vitamin D3 analog (calcipotriene) and a high-potency corticosteroid (betamethasone dipropionate). Each gram of foam delivers 52.2 µg calcipotriene hydrate (equivalent to 50 µg calcipotriene) and 0.643 mg betamethasone dipropionate (equivalent to 0.5 mg betamethasone) [1] [9].
Mechanism of Action
The combination exerts complementary effects on psoriatic plaques:
Clinical Indications and Efficacy
Enstilar® is indicated for topical treatment of plaque psoriasis in patients aged ≥12 years, with pivotal trials confirming superiority over comparators:
Table 3: Enstilar® Efficacy in Pivotal Clinical Trials
Trial | Comparator | PGA 0/1 at Week 4 | PASI 75 at Week 4 | Key Finding |
---|---|---|---|---|
PSO-FAST | Foam vehicle | 45.0% vs. 12.8% | – | 3.5-fold higher efficacy [1] |
PSO-ABLE | Cal/BD gel | 60.0% vs. 41.0% | – | Superior to gel (p=0.005) [1] |
Phase II | Cal/BD ointment | – | 51.1% vs. 21.6% | Superior to apremilast [3] |
PSO-LONG | Placebo (proactive phase) | 43% vs. 27% (Week 52) | – | Extended remission [6] |
Therapeutic Positioning
Enstilar® bridges a critical gap between topical and systemic therapy. Matching-adjusted indirect comparisons (MAIC) show its 4-week efficacy rivals 12–16 weeks of non-biologic systemics:
Table 4: Compound Names in Enstilar®
Component | Chemical Designation | Role |
---|---|---|
Calcipotriene | (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Vitamin D3 analog |
Betamethasone Dipropionate | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate | Corticosteroid |
Dimethyl Ether | Methoxymethane | Propellant |
Butane | C₄H₁₀ | Propellant |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7